5-hydrazino-1-isopropyl-1H-1,2,4-triazole
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Overview
Description
5-Hydrazino-1-isopropyl-1H-1,2,4-triazole is a heterocyclic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a triazole ring substituted with a hydrazino group and an isopropyl group. The molecular formula of this compound is C5H12ClN5, and it has a molecular weight of 177.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-1-isopropyl-1H-1,2,4-triazole typically involves the reaction of hydrazine with 1-isopropyl-1H-1,2,4-triazole. One common method includes the nucleophilic substitution of a halogenated triazole derivative with hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-1-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; temperature50-70°C .
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used .
Scientific Research Applications
5-Hydrazino-1-isopropyl-1H-1,2,4-triazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hydrazino-1-isopropyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to active sites of enzymes and receptors . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high explosive.
1,2,4-Triazolo[1,5-d][1,2,4]triazines: Exhibits various biological activities and serves as a building block for complex molecules.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic materials and coordination compounds.
Uniqueness
5-Hydrazino-1-isopropyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its hydrazino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H12ClN5 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H11N5.ClH/c1-4(2)10-5(9-6)7-3-8-10;/h3-4H,6H2,1-2H3,(H,7,8,9);1H |
InChI Key |
MPGKRSDKIZDOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)NN.Cl |
Origin of Product |
United States |
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